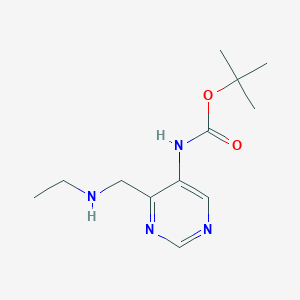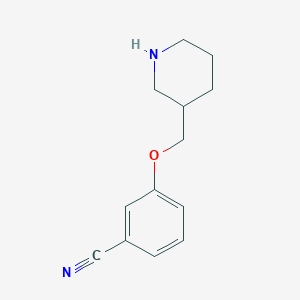
3-(3-Piperidinylmethoxy)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Piperidinylmethoxy)benzonitrile is an organic compound with the molecular formula C13H16N2O. It is characterized by a benzonitrile core substituted with a piperidinylmethoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Piperidinylmethoxy)benzonitrile typically involves the reaction of 3-hydroxybenzonitrile with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Piperidinylmethoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
3-(3-Piperidinylmethoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-(3-Piperidinylmethoxy)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Acetoxymethyl)benzonitrile
- 3-(Mercaptomethyl)benzonitrile
- 3-(Trimethylsilyloxy)benzonitrile
- 3-(Dimethylaminomethyl)benzonitrile
- 3-(Dimethylamino)benzonitrile
- 3-(Hydroxymethyl)benzonitrile
- 3-(Trifluoromethyl)benzonitrile
- 3-(Chloromethyl)benzonitrile
- 3-(Bromomethyl)benzonitrile
Uniqueness
3-(3-Piperidinylmethoxy)benzonitrile is unique due to the presence of the piperidinylmethoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzonitrile derivatives and contributes to its specific applications and reactivity .
Eigenschaften
CAS-Nummer |
954223-76-8 |
|---|---|
Molekularformel |
C13H16N2O |
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
3-(piperidin-3-ylmethoxy)benzonitrile |
InChI |
InChI=1S/C13H16N2O/c14-8-11-3-1-5-13(7-11)16-10-12-4-2-6-15-9-12/h1,3,5,7,12,15H,2,4,6,9-10H2 |
InChI-Schlüssel |
ZQEWAGKVZXIQRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)COC2=CC=CC(=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


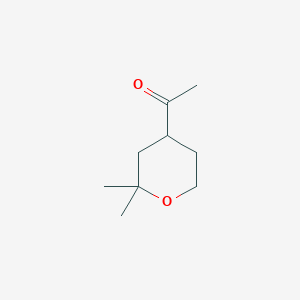
![Naphtho[1,2-b]phenazin-5(8H)-one, 6-chloro-8-ethyl-](/img/structure/B13975787.png)
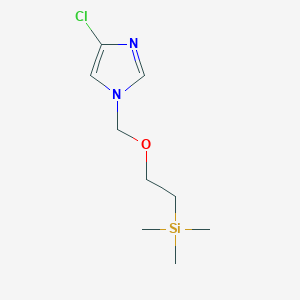
![[5-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol](/img/structure/B13975793.png)
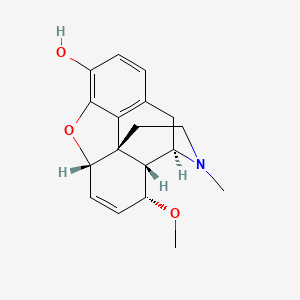
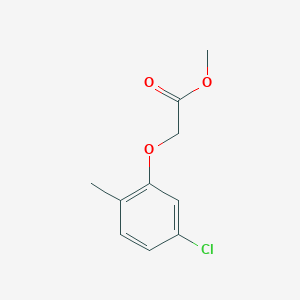

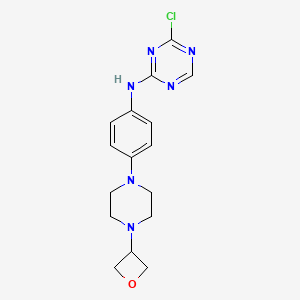

![5-(6-(2-Hydroxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridine-3-carbaldehyde](/img/structure/B13975817.png)
![1-[2-Fluoro-3-[2-(trimethylsilyl)ethynyl]phenyl]ethanone](/img/structure/B13975821.png)

![7-(Chloromethyl)-2-ethyl-2-azaspiro[4.4]nonane](/img/structure/B13975844.png)
